molecular formula C18H11ClN2O4 B11711278 (8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione

(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione

Cat. No.: B11711278
M. Wt: 354.7 g/mol
InChI Key: YZZYUKLLPWDRMF-UHFFFAOYSA-N
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Description

The compound (8E)-8-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic molecule characterized by its unique structure, which includes a furochromene core and a chlorophenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-8-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the chlorophenyl hydrazine group. Common reagents used in these reactions include chlorinating agents, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the hydrazine moiety, leading to different functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8E)-8-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets. The chlorophenyl hydrazine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromene derivatives and chlorophenyl hydrazine compounds. Examples include:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets (8E)-8-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE apart is its unique combination of a furochromene core and a chlorophenyl hydrazine moiety. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H11ClN2O4

Molecular Weight

354.7 g/mol

IUPAC Name

8-[(4-chlorophenyl)diazenyl]-9-hydroxy-4-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C18H11ClN2O4/c1-9-8-14(22)25-17-12(9)6-7-13-15(17)16(23)18(24-13)21-20-11-4-2-10(19)3-5-11/h2-8,23H,1H3

InChI Key

YZZYUKLLPWDRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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